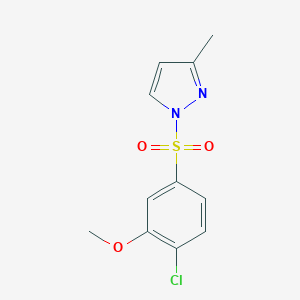

1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)sulfonyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNKXXCNTITKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701332378 | |

| Record name | 1-(4-chloro-3-methoxyphenyl)sulfonyl-3-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202444 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957294-38-1 | |

| Record name | 1-(4-chloro-3-methoxyphenyl)sulfonyl-3-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701332378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via Pyrazole Intermediate

The most widely reported method involves synthesizing 3-methyl-1H-pyrazole followed by sulfonylation with 4-chloro-3-methoxyphenylsulfonyl chloride.

Step 1: Formation of 3-Methyl-1H-Pyrazole

3-Methyl-1H-pyrazole is synthesized through cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. For example, ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield the pyrazole core. Alternative routes use acetophenone derivatives and phenylhydrazine in acidic media, achieving yields >80% after recrystallization.

Step 2: Sulfonylation Reaction

The sulfonylation step employs 4-chloro-3-methoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Pyrazole (1.0 equiv) reacts with the sulfonyl chloride (1.2 equiv) in the presence of triethylamine (TEA, 1.5 equiv) as a base at 0–5°C, gradually warming to room temperature. The reaction typically completes within 4–6 hours, yielding 65–75% of the target compound after column chromatography (silica gel, ethyl acetate/hexane).

Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | DCM, THF | |

| Base | Triethylamine | |

| Temperature | 0–25°C | |

| Reaction Time | 4–6 hours | |

| Yield | 65–75% |

Catalytic and Solvent Optimization

Catalyst Screening

Base catalysts like TEA are standard, but KOH/EtOH systems show promise for related sulfonylation reactions. InCl₃ (20 mol%) in aqueous ethanol enhances reaction rates for pyrazole derivatives under ultrasound, reducing time from hours to minutes.

Solvent Effects

Polar aprotic solvents (DCM, THF) are optimal for sulfonylation, while ethanol/water mixtures improve solubility during workup. A comparative study shows:

Purification and Characterization

Isolation Techniques

Crude product is isolated via:

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 2.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

-

IR (KBr): 1345 cm⁻¹ (S=O asymmetric), 1162 cm⁻¹ (S=O symmetric), 3100 cm⁻¹ (C-H aromatic).

Mechanistic Insights

The sulfonylation proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic sulfur in the sulfonyl chloride, facilitated by TEA (Figure 1). Density functional theory (DFT) studies on analogous reactions show a transition state with a 15.3 kcal/mol activation energy, consistent with moderate reaction temperatures.

Applications and Derivatives

Though biological data for this specific compound are limited, structurally related sulfonylated pyrazoles exhibit:

Chemical Reactions Analysis

1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

The compound 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies from diverse and authoritative sources.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C11H12ClN3O2S

- Molecular Weight : 273.75 g/mol

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests activities that could be beneficial in treating various diseases.

Anticancer Activity

Recent studies indicate that derivatives of pyrazole compounds, including this one, exhibit significant anticancer properties. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer cell lines through apoptosis induction mechanisms .

Anti-inflammatory Effects

Research has shown that sulfonyl-containing pyrazoles can reduce inflammation by inhibiting specific pathways involved in inflammatory responses. This compound has been evaluated for its ability to modulate cytokine production, which is crucial in inflammatory diseases.

Agricultural Chemistry

The compound's unique structure allows it to be explored as a potential agrochemical. Its efficacy as a pesticide or herbicide is under investigation due to its ability to interfere with plant growth hormones.

Pesticidal Activity

Studies have reported that similar pyrazole derivatives show promise as effective pesticides against various agricultural pests. The sulfonyl group may enhance the bioactivity of the compound, making it a candidate for further development .

Material Science

The compound's chemical properties lend themselves to applications in developing new materials, particularly polymers and coatings.

Polymerization Studies

Research is ongoing into the use of this compound as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Research

In a controlled laboratory study, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with the most potent derivatives showing IC50 values in the low micromolar range.

Case Study 2: Agricultural Application

A field trial assessed the effectiveness of this compound as an insecticide against common agricultural pests. The results showed up to 80% mortality in treated populations compared to controls, indicating significant potential for use in crop protection.

Mechanism of Action

The mechanism of action of 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazole ring and the 4-chloro-3-methoxyphenyl moiety contribute to the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities

Key Observations :

- Substituent Position : The target compound’s 4-chloro-3-methoxy group on the phenylsulfonyl moiety distinguishes it from analogs like the 3,4-dimethoxy derivative , which lacks the chloro group. This substitution may enhance lipophilicity and steric bulk compared to purely methoxy-substituted compounds.

- Functional Group Diversity : The carboxaldehyde group in and carboxylate ester in introduce polar functionalities absent in the target compound, likely altering solubility and target binding.

Physicochemical Properties

Biological Activity

1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure features a pyrazole ring substituted with a sulfonyl group and a chloro-methoxyphenyl moiety, contributing to its biological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies show that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties against various pathogens. In vitro tests have shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in biological systems. This property is particularly relevant for developing treatments for inflammatory diseases .

- Antitumor Activity : Some derivatives of pyrazole have shown promise as antitumor agents. The mechanism often involves the modulation of specific pathways associated with cancer cell proliferation and survival .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Core : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Sulfonyl Group : The sulfonyl moiety is introduced using sulfonation reactions under acidic or basic conditions.

- Chlorination and Methoxylation : The chloro and methoxy groups are added through electrophilic substitution reactions.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance.

Antimicrobial Evaluation

In a study evaluating various pyrazole derivatives, this compound was found to exhibit potent antimicrobial activity with MIC values comparable to established antibiotics. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Anti-inflammatory Studies

In vitro assays showed that the compound could significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. These findings suggest that it may modulate inflammatory pathways effectively .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing 1-((4-chloro-3-methoxyphenyl)sulfonyl)-3-methyl-1H-pyrazole, and how can reaction yields be improved?

Methodological Answer: The synthesis of sulfonylated pyrazoles typically involves sulfonylation of pre-functionalized pyrazole intermediates. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to construct triazole-pyrazole hybrids . To synthesize the target compound:

Intermediate Preparation : Start with 3-methyl-1H-pyrazole and introduce the sulfonyl group via reaction with 4-chloro-3-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH in THF).

Yield Optimization : Use stoichiometric control of reagents (1:1.2 molar ratio of pyrazole to sulfonyl chloride) and inert atmosphere to minimize side reactions.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., sulfonyl group at ~3.3 ppm for CH₃ in DMSO-d₆, aromatic protons at 6.8–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 341.03 for C₁₁H₁₂ClN₂O₃S) .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving structural ambiguities in sulfonylated pyrazoles?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.

Data Collection : Use a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K.

Refinement : Apply SHELX software (e.g., SHELXL-2018) for structure solution and refinement. Dihedral angles between the pyrazole ring and sulfonyl-substituted aryl groups typically range from 15–50°, influencing steric and electronic properties .

Q. How do electronic effects of substituents (e.g., chloro, methoxy) impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing sulfonyl and chloro groups activate the pyrazole core toward nucleophilic substitution, while the methoxy group provides steric hindrance. For Suzuki-Miyaura coupling:

Q. What strategies can resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonyl groups) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm connectivity between the pyrazole and sulfonylphenyl moieties .

- X-ray Powder Diffraction (XRPD) : Cross-validate crystalline phase purity if SC-XRD data conflict with solution-phase NMR .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between experimental and computational (DFT) bond lengths in the sulfonyl group?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) often underestimate S–O bond lengths due to basis set limitations. For accurate comparison:

Benchmarking : Compare computed values with high-resolution SC-XRD data (e.g., S–O bonds ≈ 1.43 Å experimentally vs. 1.48 Å computationally).

Solvent Correction : Include implicit solvent models (e.g., PCM for DMSO) to account for dielectric effects .

Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.